N-Ethyl-2-naphthylamine Hydrobromide

描述

N-Ethyl-2-naphthylamine Hydrobromide is an organic salt derived from the parent amine, N-Ethyl-2-naphthylamine, through the addition of hydrobromic acid (HBr). The base compound, N-Ethyl-2-naphthylamine (CAS 3019-92-3), has a molecular formula of C₁₂H₁₃N and a molecular weight of 185.26 g/mol . Its hydrobromide form enhances solubility in polar solvents and is commonly utilized in pharmaceutical and chemical research as a reagent or intermediate. The compound is supplied by reputable sources such as AldrichCPR and British Pharmacopoeia (BP) Reference Standard, with HPLC purity ≥97.0% .

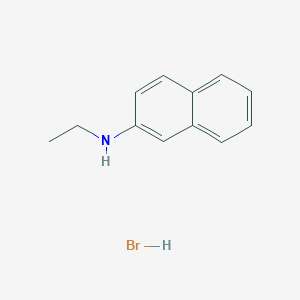

Structure

2D Structure

属性

IUPAC Name |

N-ethylnaphthalen-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.BrH/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVKYMICLQRIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=CC=CC=C2C=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659900 | |

| Record name | N-Ethylnaphthalen-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-27-5 | |

| Record name | N-Ethylnaphthalen-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-Ethyl-2-naphthylamine hydrobromide is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is part of a broader class of naphthylamines that have been studied for their biological activities, including potential applications in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone substituted with an ethyl group and an amino group. The chemical formula is . The presence of the amino group allows for various interactions with biological macromolecules, which is critical for its activity.

Mechanisms of Biological Activity

- DNA Interaction : Naphthylamines, including N-Ethyl-2-naphthylamine, have been shown to intercalate with DNA. This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells. Studies indicate that such compounds can induce DNA strand breaks and chromosomal aberrations, contributing to their potential carcinogenicity .

- Reactive Oxygen Species (ROS) Generation : Compounds in this class can facilitate the production of reactive oxygen species within cells, leading to oxidative stress. This mechanism is particularly relevant in the context of antimicrobial activity, where ROS can damage cellular components and induce apoptosis in pathogens .

- Enzyme Inhibition : this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been suggested that naphthylamines can interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .

Antimicrobial Activity

Research has indicated that certain naphthylamine derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus fumigatus .

Carcinogenic Potential

The carcinogenic potential of naphthylamines has been well-documented. N-Ethyl-2-naphthylamine's structural similarities to known carcinogens raise concerns regarding its safety profile. Occupational exposure studies have linked 2-naphthylamine derivatives to increased incidences of bladder cancer among workers exposed to these compounds .

Case Studies

- Occupational Exposure : A cohort study among workers exposed to 2-naphthylamine revealed a significant increase in bladder cancer cases compared to the general population. The cumulative incidence was reported at 25% among exposed workers over several decades .

- Animal Studies : In laboratory settings, oral administration of 2-naphthylamine resulted in urinary bladder tumors in several animal models, including hamsters and dogs . These findings underscore the need for caution when handling compounds related to this compound.

科学研究应用

Toxicological Research

Model Carcinogen

N-Ethyl-2-naphthylamine hydrobromide is often utilized as a model compound for studying bladder carcinogenesis. Research indicates that its parent compound, 2-naphthylamine, is a known bladder carcinogen. Studies have shown that exposure to naphthylamines can lead to significant increases in bladder cancer incidence among workers in specific industries, such as dye manufacturing . The use of this compound allows researchers to investigate the mechanisms of carcinogenicity and the biological effects of aromatic amines.

Mutagenicity Studies

The compound has been employed in mutagenicity studies to assess its potential to cause genetic mutations. For instance, it has been tested on various bacterial strains, demonstrating mutagenic effects under certain conditions . This research is crucial for understanding the risks associated with exposure to similar compounds in industrial settings.

Pharmacological Applications

Receptor Interaction Studies

Research has indicated that derivatives of naphthylamines, including this compound, may interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders . These compounds could be explored for their effects on monoaminergic systems, which are implicated in mood regulation and anxiety disorders.

Analytical Chemistry

Analytical Standards

this compound serves as an analytical standard in various chemical analyses. Its high purity and well-documented properties make it suitable for calibration and validation of analytical methods, particularly in the detection of aromatic amines in environmental samples .

Case Study 1: Occupational Exposure

In a study involving workers exposed to naphthylamines, researchers found a correlation between exposure levels and increased bladder cancer rates. The findings underscored the importance of monitoring and regulating exposure to compounds like this compound in industrial environments .

Case Study 2: Mutagenicity Testing

A series of experiments conducted on bacterial strains demonstrated that this compound induced mutations at specific concentrations. This research contributes to the body of knowledge regarding the safety and regulatory standards for aromatic amines .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydrobromide salt distinguishes itself from related compounds through its ionic character, which modifies solubility, crystallinity, and stability. Below is a comparative analysis of key compounds:

*Calculated by adding HBr (80.91 g/mol) to the base amine.

Key Observations:

- Solubility: The hydrobromide salt’s ionic nature enhances water solubility compared to the non-polar base amine, making it preferable in aqueous reactions. In contrast, nitro derivatives (e.g., N-Ethyl-2-nitroaniline) exhibit lower polarity due to the electron-withdrawing nitro group, favoring solubility in organic solvents .

- Stability: Salts like the hydrobromide are typically more stable under storage than free amines, which may oxidize or degrade.

- Functional Groups: Substituents such as nitro (-NO₂) or methoxy (-OCH₃) groups (e.g., N-Ethyl-4-methoxy-α-methylphenylethylamine hydrochloride) alter electronic properties, affecting reactivity in electrophilic substitution or biological activity .

Supplier and Quality Considerations

This compound is sourced from AldrichCPR and BP Reference Standard, ensuring high purity (≥97.0% HPLC) for research reproducibility. In contrast, compounds like N-Ethyl-5-phenylisothiazoleum-3'-sulfonate () lack detailed purity data, emphasizing the hydrobromide’s reliability in critical applications .

准备方法

General Synthetic Approach

The preparation of N-Ethyl-2-naphthylamine hydrobromide generally involves two key stages:

- Synthesis of N-Ethyl-2-naphthylamine (free base)

- Conversion of the free base into its hydrobromide salt

Preparation of N-Ethyl-2-naphthylamine (Free Base)

The free base N-Ethyl-2-naphthylamine is typically synthesized by the ethylation of 2-naphthylamine or related precursors. One well-documented method involves the reaction of β-naphthol with ethylamine in the presence of triphenyl phosphite under high temperature and pressure conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | β-Naphthol (288 parts), Triphenyl phosphite (6.6 parts), Ethylamine gas (115 parts) | Heated in a pressure autoclave at 230 °C, 35 atm pressure for 10 hours |

| 2 | Reaction mixture diluted with water (2000 parts) | Stirred for 30 minutes to complete the reaction |

| 3 | Isolation and purification | Product isolated as N-Ethyl-2-naphthylamine with ~96% yield |

This method is efficient and yields a high purity product suitable for further conversion to the hydrobromide salt.

Formation of this compound

The hydrobromide salt is formed by treating the free base amine with hydrobromic acid, typically in a suitable solvent system. The process involves:

- Dissolving N-Ethyl-2-naphthylamine in an organic solvent or water

- Adding hydrobromic acid carefully to form the hydrobromide salt

- Isolation by filtration or crystallization to obtain a white to light yellow crystalline solid

This salt formation improves the compound's stability, handling, and solubility properties.

Related Synthetic Insights and Analogous Methods

While direct literature on the preparation of this compound is limited, related synthetic strategies for 2-naphthylamine derivatives provide useful context:

- Synthesis of 2-naphthylamine: A multi-step process involving the conversion of 2-naphthylethanone to 2-naphthylamine via oxime formation, rearrangement in polyphosphoric acid, and deacetylation steps. This method is notable for its operational simplicity and safety, suitable for laboratory scale.

| Step | Reaction | Conditions & Notes |

|---|---|---|

| 1 | 2-Naphthylethanone + Hydroxylamine hydrochloride → 2-Naphthylethanone oxime | Ethanol-water solvent, 40–70 °C, 20–50 min |

| 2 | Rearrangement in Polyphosphoric acid | Produces 2-acetylnaphthylamine |

| 3 | Deacetylation in HCl-ethanol and neutralization with NaOH | Yields 2-naphthylamine crude product, recrystallization for purity |

This approach emphasizes the importance of precursor preparation for downstream amine alkylation.

- Chiral amine hydrobromide synthesis: Although focused on galanthamine hydrobromide, the patent literature describes condensation and reduction steps involving amine compounds and hydrobromide salt formation under controlled conditions, highlighting the use of catalytic and chiral induction methods to obtain optically active hydrobromide salts.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The ethylation method using triphenyl phosphite and ethylamine under pressure is a robust and scalable approach to obtain high purity N-Ethyl-2-naphthylamine.

- Conversion to hydrobromide salt is straightforward and improves compound stability.

- Precursor synthesis of 2-naphthylamine via oxime and rearrangement steps is well-established and can be adapted for related amine derivatives.

- Chiral synthesis methods for hydrobromide salts, although more complex, provide insights into industrial-scale production and enantiomeric purity control.

常见问题

Q. How can researchers optimize formulation for in vivo delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。